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Compound of Interest

Compound Name:
4,6-Dichloro-2-(methylthio)-7H-

pyrrolo[2,3-D]pyrimidine

CAS No.: 90662-12-7

Cat. No.: B1581607

Get Quote

4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-
d]pyrimidine
Executive Summary & Chemical Profile
CAS 90662-12-7 is a functionalized 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold. It serves

as a high-value building block in medicinal chemistry, particularly for the development of kinase

inhibitors (e.g., JAK inhibitors) and antiviral nucleosides. Its structural integrity is defined by the

electrophilic chlorine atoms at positions 4 and 6, and the nucleophilic methylthio group at

position 2, which allows for regioselective substitution.
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Property Specification

Chemical Name
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-

d]pyrimidine

Molecular Formula C₇H₅Cl₂N₃S

Molecular Weight 234.11 g/mol

Appearance Off-white to pale yellow solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

chloroform

Key Structural Features
7-Deazapurine core, 2-SMe, 4,6-Dichloro

substitution

Experimental Methodology
To ensure high-fidelity spectral data, the following acquisition parameters are recommended.

The compound’s poor solubility in non-polar solvents necessitates the use of deuterated

dimethyl sulfoxide (DMSO-d₆).

Protocol 1: Sample Preparation
Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆ (99.9% D).

Internal Standard: Use Tetramethylsilane (TMS,

0.00 ppm) or rely on the residual solvent peak (DMSO-d₆ pentet at

2.50 ppm for ¹H,

39.5 ppm for ¹³C).

Tube Specification: 5 mm high-precision NMR tube.

Temperature: Equilibration at 298 K (25°C) is critical to resolve the exchangeable N7-H

proton.

Protocol 2: Acquisition Parameters
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¹H NMR: Frequency 400 MHz or higher; Pulse angle 30°; Relaxation delay (D1)

1.0 s; Number of scans (NS) 16.

¹³C NMR: Frequency 100 MHz; Broadband proton decoupling; Relaxation delay (D1) 2.0 s;

Number of scans (NS)

512 (due to quaternary carbons).

¹H NMR Spectral Analysis
The proton NMR spectrum of CAS 90662-12-7 is characterized by three distinct signals: the

exchangeable amine proton, the aromatic ring proton, and the aliphatic methylthio group.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Insight

12.80 – 13.10
Broad Singlet (br

s)
1H N7-H

Exchangeable

pyrrole NH.

Broadening

indicates

hydrogen

bonding or

tautomeric

exchange.

6.72 Singlet (s) 1H C5-H

The sole

aromatic proton.

Its shift is

diagnostic; it is

deshielded by

the adjacent

electron-

withdrawing Cl

atoms at C4 and

C6.

2.59 Singlet (s) 3H S-CH₃

Characteristic

sharp singlet for

the methylthio

group.

Mechanistic Interpretation of Splitting
Absence of Coupling: The C5-H appears as a singlet because the C6 position is chlorinated

(removing H6) and the N7-H coupling is typically not observed due to rapid exchange or

quadrupole broadening.

Regiochemistry Confirmation: In the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, two

doublets (H5 and H6) are observed (
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~6.6 and ~7.7). The disappearance of the H6 signal and the retention of the H5 singlet
confirms the 4,6-dichloro substitution pattern.

¹³C NMR Spectral Analysis
The carbon spectrum is dominated by quaternary carbons due to the high degree of

substitution.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Shift (

, ppm)
Type Assignment

Electronic
Environment

164.5 Quaternary (C) C2

Deshielded by N1, N3,

and S-Me. The most

downfield signal.

153.2 Quaternary (C) C7a
Bridgehead carbon

adjacent to N7.

151.0 Quaternary (C) C4
Deshielded by Cl and

N3.

135.5 Quaternary (C) C6
Chlorinated pyrrole

carbon.

112.8 Quaternary (C) C4a

Bridgehead carbon;

shielded relative to

C7a.

102.1 Methine (CH) C5

The only aromatic CH.

Confirmed by DEPT-

135 (positive phase).

14.2 Methyl (CH₃) S-CH₃
Typical aliphatic

methylthio shift.

Structural Elucidation Logic
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The confirmation of the structure relies on a self-validating logic flow connecting the synthetic

origin to the spectral output.

Workflow Diagram
The following diagram illustrates the logical deduction path from synthesis to NMR validation.

Precursor:
2-Methylthio-pyrrolo[2,3-d]pyrimidin-4,6-dione

Reaction:
Chlorination (POCl3/PCl5)

 Electrophilic Subst.

Target:
4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

 Isolation

1H NMR Check:
Loss of H6 signal vs. 4-Cl analog

 Analysis

13C NMR Check:
5 Quaternary Carbons observed

 Analysis

Structure Validated:
Regiochemistry confirmed at C4 & C6

 H5 Singlet @ 6.72 ppm  C5 @ 102 ppm

Click to download full resolution via product page

Figure 1: Structural validation logic flow for CAS 90662-12-7.

Key Diagnostic Criteria
The "Missing" Proton: The absence of a signal around 7.5–7.8 ppm (typical for H6 in 7-

deazapurines) confirms substitution at the C6 position.
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Chemical Shift of H5: The H5 proton shifts from ~6.5 ppm (in the monochloro derivative) to

~6.72 ppm, consistent with the inductive effect of the newly introduced Cl at C6.

Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, researchers must monitor for specific impurities

detectable by NMR.

Impurity A (Hydrolysis Product):4-Chloro-6-hydroxy-2-(methylthio)-...

Detection: Look for a new singlet downfield of 6.72 ppm (H5) and loss of symmetry.

Impurity B (Monochloro Analog):4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Detection: Appearance of two doublets (J ~3.5 Hz) at 6.6 ppm and 7.7 ppm.

Impurity C (Solvent Entrapment): Common in recrystallization.

Detection: Ethanol (triplet 1.05 ppm), Methanol (singlet 3.17 ppm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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